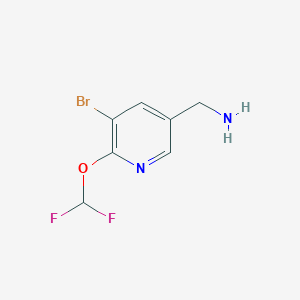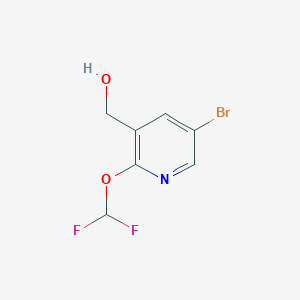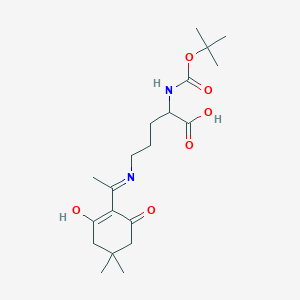![molecular formula C14H20BrN3O2 B1384712 1-[(2-Bromo-5-nitrophenyl)methyl]-4-(propan-2-yl)piperazine CAS No. 2138224-25-4](/img/structure/B1384712.png)
1-[(2-Bromo-5-nitrophenyl)methyl]-4-(propan-2-yl)piperazine
Overview
Description
“1-[(2-Bromo-5-nitrophenyl)methyl]-4-(propan-2-yl)piperazine” is a complex organic compound. It contains a piperazine ring, which is a common feature in many pharmaceuticals and other biologically active compounds .
Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be influenced by its functional groups. For example, the bromine atom on the bromo-nitrophenylmethyl group could potentially be replaced in a substitution reaction .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar nitro group and the nonpolar isopropyl group could impact the compound’s solubility .
Scientific Research Applications
Synthesis and Pharmacological Evaluation
1-[(2-Bromo-5-nitrophenyl)methyl]-4-(propan-2-yl)piperazine and its derivatives are often synthesized for pharmacological evaluations. Kumar et al. (2017) explored a series of novel derivatives for their antidepressant and antianxiety activities using Porsolt’s behavioral despair test and the plus maze method, finding significant effects in specific compounds (Kumar et al., 2017).
Antidepressant Potential
Silanes et al. (2004) synthesized compounds derived from a similar molecular structure, evaluating them for in vitro serotonin receptor affinity and serotonin reuptake inhibition, indicating potential antidepressant properties (Silanes et al., 2004).
Anti-inflammatory Activity
Ahmed et al. (2017) focused on the anti-inflammatory activity of related compounds, demonstrating significant results in both in vitro and in vivo models (Ahmed et al., 2017).
Structural Characterization
Wujec et al. (2023) and Awasthi et al. (2014) conducted studies on structurally similar compounds, providing insights into their chemical and crystallographic properties, which are crucial for understanding their biological activities (Wujec et al., 2023), (Awasthi et al., 2014).
Antimicrobial and Antiviral Activity
Reddy et al. (2013) synthesized derivatives with potential antimicrobial and antiviral activities, highlighting the broad spectrum of biological applications for such compounds (Reddy et al., 2013).
Antibacterial Efficacy
Mekky et al. (2020) explored novel derivatives for their in-vitro antibacterial and cytotoxic activities, further emphasizing the potential medical applications of these compounds (Mekky et al., 2020).
Central Nervous System Agents
Mokrosz et al. (1994) conducted studies on analogs of this compound for their potential as central nervous system agents, particularly focusing on their receptor affinity and behavioral effects (Mokrosz et al., 1994).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[(2-bromo-5-nitrophenyl)methyl]-4-propan-2-ylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrN3O2/c1-11(2)17-7-5-16(6-8-17)10-12-9-13(18(19)20)3-4-14(12)15/h3-4,9,11H,5-8,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWGRBMXVJGSMOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)CC2=C(C=CC(=C2)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-Chloro-N-{4-[2-(4-fluorophenyl)-8-methoxy-3H-1,3,4-benzotriazepin-5-yl]phenyl}acetamide](/img/structure/B1384632.png)
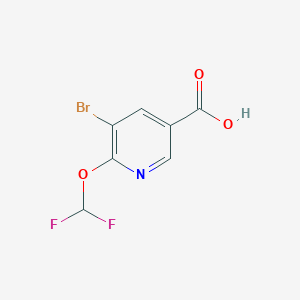
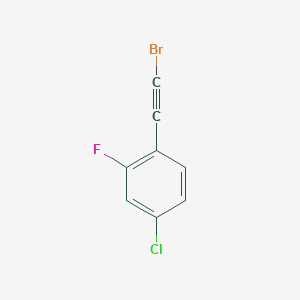
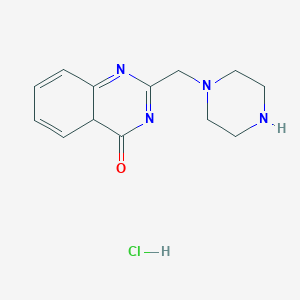
![2-[2,3-Bis(tert-butoxycarbonyl)guanidino]ethylamine hydrogen methanesulfonate](/img/structure/B1384640.png)

![7-Amino-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-5-ol hydrochloride](/img/structure/B1384642.png)

